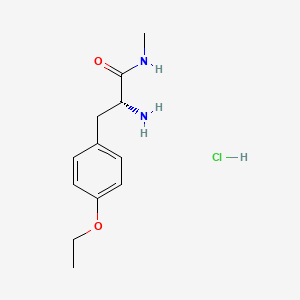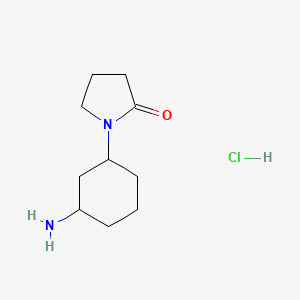
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is a chemical compound that features a pyrrolidin-2-one core with a 3-aminocyclohexyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
-
Formation of the Pyrrolidin-2-one Core: : The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of γ-butyrolactone with ammonia or primary amines under acidic conditions to form the pyrrolidin-2-one ring.
-
Introduction of the 3-Aminocyclohexyl Group: : The 3-aminocyclohexyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclohexylamine with a suitable leaving group on the pyrrolidin-2-one ring, such as a halide or tosylate.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the functional groups on the compound. For example, catalytic hydrogenation can reduce double bonds or nitro groups to amines.
-
Substitution: : Nucleophilic substitution reactions can introduce new substituents onto the pyrrolidin-2-one ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminocyclohexyl group can enhance binding affinity and specificity, while the pyrrolidin-2-one core provides a stable scaffold for further modifications.
類似化合物との比較
Similar Compounds
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one acetate
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one sulfate
Uniqueness
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of the aminocyclohexyl group and the pyrrolidin-2-one core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H19ClN2O |
|---|---|
分子量 |
218.72 g/mol |
IUPAC名 |
1-(3-aminocyclohexyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13;/h8-9H,1-7,11H2;1H |
InChIキー |
QJOFVUIBFLKURT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)N2CCCC2=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


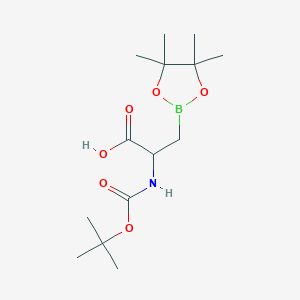
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
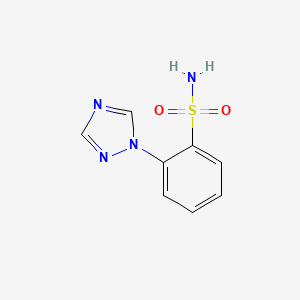
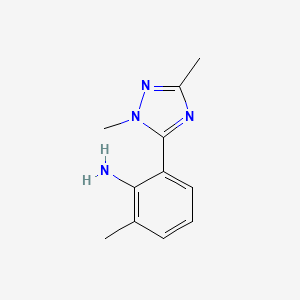
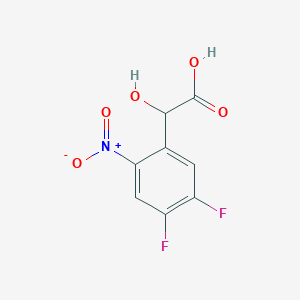
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
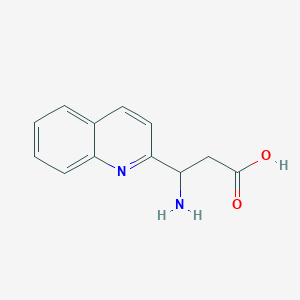
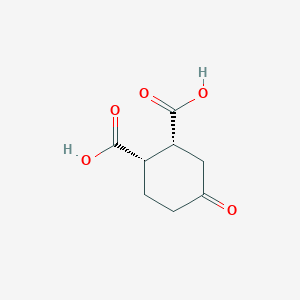
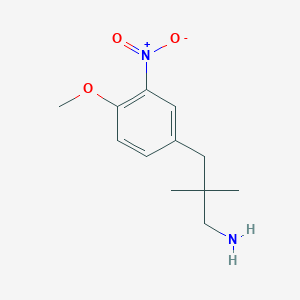
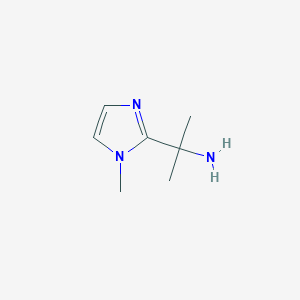
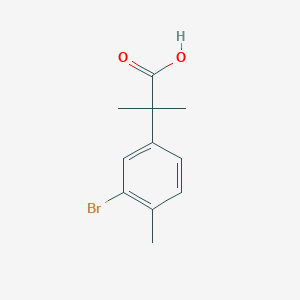
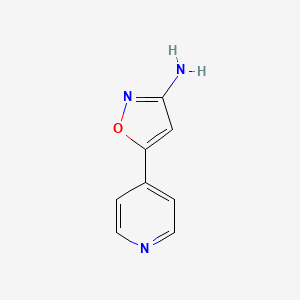
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
